molecular formula C24H25FN4O2 B11275416 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11275416
M. Wt: 420.5 g/mol
InChI Key: CUQAJDGTOPFFNN-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring substituted with a fluorophenyl group and a piperidine ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridazine ring: This can be achieved by reacting hydrazine with a suitable dicarbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a fluorophenyl group using a halogenation reaction.

    Formation of the piperidine ring: This can be synthesized by cyclization of a suitable amine precursor.

    Coupling of the pyridazine and piperidine rings: This step involves the formation of an amide bond between the two rings using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The fluorophenyl and methoxyphenyl groups allow it to bind to certain receptors or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
  • 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one

Uniqueness: 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to the specific combination of the fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O2/c1-31-21-4-2-3-17(15-21)16-26-24(30)19-11-13-29(14-12-19)23-10-9-22(27-28-23)18-5-7-20(25)8-6-18/h2-10,15,19H,11-14,16H2,1H3,(H,26,30)

InChI Key

CUQAJDGTOPFFNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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